N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride
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Overview
Description
“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride” is a chemical compound . It’s part of a series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .
Synthesis Analysis
The synthesis of this compound involves the design and creation of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . These compounds are characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively .Molecular Structure Analysis
The molecular weight of this compound is 324.44 and its molecular formula is C18H20N4S . The structure includes a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .Chemical Reactions Analysis
The compound has been evaluated for antiproliferative activity on a panel of cancer cell lines . It has shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .Physical and Chemical Properties Analysis
The compound is intended for research use only . It should be stored at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of novel heterocyclic compounds with potential applications in various fields including medicinal chemistry. For instance, it has been used in the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds are of interest due to their structural complexity and potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Antipsychotic Agents
Heterocyclic carboxamides, including those related to the specified compound, have been synthesized and evaluated as potential antipsychotic agents. They have been tested in vitro for their binding to dopamine and serotonin receptors, and in vivo for their ability to antagonize specific behavioral responses in animal models (Norman et al., 1996).
Antimicrobial Evaluation
Derivatives of the specified compound have been synthesized and subjected to antimicrobial evaluation. Studies include the synthesis of thiophene-2-carboxamides with potential antimicrobial properties, showcasing the compound's relevance in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Heterocyclic Synthesis
The compound plays a role in heterocyclic synthesis, particularly in creating pyrazole, isoxazole, pyrimidine, and other derivatives. These processes contribute to the diverse applications of heterocyclic compounds in medicinal chemistry and drug development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Development of Antiallergic Agents
Research has been conducted to develop new antiallergic agents, including N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, based on the compound's derivatives. These studies aim to identify new treatments for allergic reactions and related conditions (Honma et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S.ClH/c20-10-15-14-7-9-23(11-13-4-2-1-3-5-13)12-17(14)26-19(15)22-18(24)16-6-8-21-25-16;/h1-6,8H,7,9,11-12H2,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWNUTNNUYCEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=NO3)C#N)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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